2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile
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Overview
Description
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate nitrile compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its versatile chemical properties.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.
4-amino-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the butanenitrile group.
2-(4-amino-1H-pyrazol-1-yl)butanenitrile: Similar but without the dimethyl groups
Uniqueness
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is unique due to the presence of both the amino and butanenitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
The compound 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile (CAS No. 1155135-01-5) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C9H17N3
- Molecular Weight : 183.25 g/mol
- CAS Number : 1155135-01-5
Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory effects. A study highlighted that various pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been extensively studied. A notable investigation reported that specific pyrazole compounds demonstrated substantial activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups was found to enhance antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
Antioxidant Activity
Antioxidant properties have also been attributed to pyrazole derivatives. A recent study evaluated several compounds for their ability to scavenge free radicals, revealing that some derivatives exhibited DPPH scavenging activities exceeding 90%, indicating strong antioxidant potential . This aspect is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Case Studies and Research Findings
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cytokine Inhibition : The compound may inhibit the synthesis or activity of pro-inflammatory cytokines.
- DNA Gyrase Inhibition : Some studies indicate that related pyrazole compounds can inhibit bacterial DNA gyrase, a target for many antibiotics .
- Radical Scavenging : The antioxidant activity is likely due to the ability of the compound to donate electrons and neutralize free radicals.
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C9H14N4/c1-4-8(5-10)13-7(3)9(11)6(2)12-13/h8H,4,11H2,1-3H3 |
InChI Key |
LWIHFSRTXHPYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)N1C(=C(C(=N1)C)N)C |
Origin of Product |
United States |
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